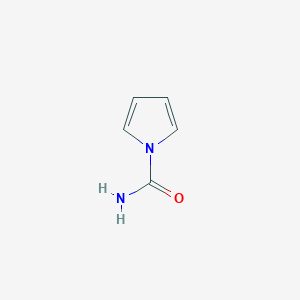

Pyrrole-1-carboxamide

Description

Contextualization of Pyrrole-Containing Scaffolds in Advanced Organic Chemistry

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. researchgate.netbiolmolchem.com Its presence is widespread in a vast array of natural products, pharmaceuticals, and functional materials. biolmolchem.comrsc.org This prevalence stems from the unique electronic properties of the pyrrole nucleus, which render it susceptible to a variety of chemical transformations and allow it to participate in crucial biological interactions.

In the realm of advanced organic chemistry, pyrrole scaffolds serve as versatile building blocks for the synthesis of more complex molecular architectures. bohrium.com The ability to functionalize the pyrrole ring at various positions enables the creation of diverse libraries of compounds with a wide range of biological activities. biolmolchem.comrsc.org Researchers continually explore novel synthetic methodologies to access substituted pyrroles, highlighting the enduring importance of this heterocyclic system. researchgate.net The inherent biological relevance of the pyrrole motif has established it as a "privileged scaffold" in medicinal chemistry, a core structure that frequently appears in bioactive compounds. researchgate.netrsc.org

Significance of the Carboxamide Moiety within Heterocyclic Systems

When appended to a heterocyclic system like pyrrole, the carboxamide group can significantly influence the molecule's physicochemical properties, such as solubility and electronic distribution. researchgate.net This, in turn, can modulate the compound's biological activity and pharmacokinetic profile. The versatility of the carboxamide group allows it to act as both a hydrogen bond donor and acceptor, enhancing its potential for interaction with biological targets. researchgate.net The synthesis of carboxamides, often through the coupling of a carboxylic acid and an amine, is a fundamental transformation in organic synthesis, with numerous methods developed to facilitate this reaction. researchgate.netsemanticscholar.org

Overview of Academic Research Trajectories for Pyrrole-1-carboxamide and its Derivatives

Academic research into this compound and its derivatives is multifaceted, spanning from fundamental synthetic explorations to targeted applications in medicinal chemistry and materials science. A key area of investigation involves the synthesis of various substituted this compound analogs to explore structure-activity relationships (SAR). nih.gov For instance, research has focused on creating derivatives with different substituents on the pyrrole ring to enhance their biological potency and selectivity. nih.gov

In the context of medicinal chemistry, derivatives of pyrazole-1-carboxamide, a related heterocyclic carboxamide, have been investigated as potential analgesics. nih.gov This highlights a research trajectory aimed at developing novel therapeutic agents by modifying the core heterocyclic carboxamide structure. Furthermore, the synthesis and enzymatic incorporation of pyrrole carboxamide nucleoside triphosphates have been studied, indicating an interest in the role of these molecules in biochemical processes. nih.gov The discovery of heterocyclic carboxamide derivatives as potent anti-norovirus agents further underscores the potential of this class of compounds in addressing infectious diseases. nih.gov While a process for preparing derivatives of pyrrole-1-carboxylic acid has been patented, the direct exploration of this compound itself in patent literature appears less extensive, suggesting a field ripe for further investigation and potential intellectual property development. google.com The PubChem database entry for this compound provides a central repository for its known properties and links to relevant literature and patents. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C5H6N2O | PubChem nih.gov |

| Molecular Weight | 110.11 g/mol | PubChem nih.gov |

| InChIKey | LDNSHTVNGGHGQJ-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | C1=CN(C=C1)C(=O)N | PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

6308-45-8 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

pyrrole-1-carboxamide |

InChI |

InChI=1S/C5H6N2O/c6-5(8)7-3-1-2-4-7/h1-4H,(H2,6,8) |

InChI Key |

LDNSHTVNGGHGQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrole 1 Carboxamide and Analogues

Classical and Non-Traditional Approaches to Pyrrolecarboxamide Bond Formation

The construction of the pyrrole-carboxamide linkage is a fundamental step in the synthesis of numerous biologically active molecules. nih.gov While traditional methods remain relevant, innovative approaches have emerged to address challenges such as chemoselectivity and the introduction of sensitive functional groups. rsc.org

Base-Mediated Acylation Strategies utilizing Pyrrole (B145914) Acid Chloride Surrogates

A prevalent and classical method for forming the pyrrolecarboxamide bond involves the reaction of an amine with a pyrrole acid chloride surrogate. rsc.org This base-mediated acylation is a cornerstone in the synthesis of many pyrrole-imidazole alkaloids. rsc.org The choice of base is critical and can significantly influence the reaction's outcome. For instance, in the context of N-acylpyrroles, the selection of a base like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) versus potassium bis(trimethylsilyl)amide (KN(SiMe3)2) can determine whether an anionic Fries rearrangement or a C-H functionalization of a toluene (B28343) solvent occurs. nsf.gov

| Reagent/Condition | Outcome | Reference |

| Amine and Pyrrole Acid Chloride Surrogate | Forms Pyrrolecarboxamide Bond | rsc.org |

| LiN(SiMe3)2 on N-acylpyrroles | Anionic Fries Rearrangement | nsf.gov |

| KN(SiMe3)2 on N-acylpyrroles in Toluene | Aroylation of Toluene | nsf.gov |

Employment of 2-(Trichloroacetyl)pyrroles as Acylating Agents

2-(Trichloroacetyl)pyrrole serves as a versatile and effective acylating agent in the synthesis of pyrrole derivatives. rsc.orgsigmaaldrich.comsigmaaldrich.com This reagent, a stable solid with a melting point of 72-74 °C, facilitates the introduction of the pyrrole-2-carboxamide moiety. sigmaaldrich.comsigmaaldrich.com Its reaction with amines, mediated by a base, provides a direct route to the corresponding pyrrole carboxamides. rsc.org This strategy has been successfully applied in the total synthesis of various pyrrole-imidazole alkaloids. rsc.org 2-(Trichloroacetyl)pyrrole itself can be synthesized by heating pyrrole with trichloroacetyl chloride. rsc.org

Properties of 2-(Trichloroacetyl)pyrrole:

| Property | Value | Reference |

| Molecular Formula | C6H4Cl3NO | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 212.46 g/mol | sigmaaldrich.com |

| Melting Point | 72-74 °C | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Yellow to gray to brown powder or chunks | thermofisher.com |

Multicomponent Annulation Reactions for Substituted Pyrrole Ring Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like substituted pyrroles from simple starting materials in a single step. nih.govnih.gov These reactions are highly valued in medicinal and pharmaceutical chemistry for their ability to rapidly generate libraries of diverse compounds. nih.gov Ruthenium-catalyzed three-component reactions, for example, can efficiently convert a variety of ketones, amines, and vicinal diols into a wide range of substituted pyrroles. acs.org This method is noted for its high regioselectivity and tolerance of various functional groups, making it a practical tool for synthesizing structurally diverse pyrrole derivatives. acs.org

Condensation Reactions for Pyrrole-N-acyl Derivatives

Condensation reactions provide another fundamental pathway to pyrrole-N-acyl derivatives. The Paal-Knorr synthesis, a classic example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. rsc.org This method can be catalyzed by acids or metals. rsc.org More contemporary approaches utilize bio-derived furanic compounds, which, in the presence of an acid catalyst like H-form zeolite H-Y(2.6), can condense with anilines to produce N-substituted pyrroles in high yields. rsc.org Another notable method is the Rothemund condensation, where pyrrole reacts with an aldehyde to form porphyrins, which involves a series of condensation and oxidation steps. quora.com Furthermore, the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720) offers a direct, single-step synthesis of N-alkoxycarbonyl pyrroles. bath.ac.uk

Transition Metal-Catalyzed Syntheses of Pyrrole-1-carboxamide Derivatives

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering mild, selective, and efficient routes to complex molecules. Palladium catalysts, in particular, have been extensively used in the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are crucial for the synthesis of this compound derivatives. rsc.orgrsc.org

Palladium-Catalyzed C-C Bond Formation and Cyclization Protocols

Palladium-catalyzed cross-coupling reactions are pivotal in constructing the carbon framework of many pharmaceuticals. rsc.org These reactions, known for their wide applicability and mild conditions, enable the synthesis of highly functionalized molecules. rsc.org In the context of pyrrole synthesis, palladium catalysts can facilitate cascade cyclizations, where multiple ring-forming events occur in a single operation, leading to the rapid assembly of polycyclic scaffolds. rsc.org For instance, the palladium-catalyzed cyclization of a 3-acylpyrrole or its acetoxy derivative can lead to the formation of indoles. researchgate.net Similarly, N-methylpyrrole-2-carboxylic acid can react with alkynes in the presence of a palladium catalyst to form indoles, which can further undergo oxidative coupling to produce octa-substituted carbazoles. researchgate.net These methods highlight the power of palladium catalysis in creating complex heterocyclic systems from simpler pyrrole precursors.

Gold-Catalyzed Hydroarylation and Cyclization of Pyrrole-Tethered Alkynes

Gold catalysis has emerged as a powerful tool for the synthesis of pyrrole derivatives through the activation of alkynes. acs.org Gold(I)-catalyzed reactions, in particular, facilitate the construction of polysubstituted pyrroles via hydroamination/cyclization cascades. organic-chemistry.org This approach offers high regioselectivity and is tolerant of a wide array of functional groups, utilizing readily available starting materials like α-amino ketones and alkynes. organic-chemistry.org Mechanistic studies suggest the formation of enamine intermediates that undergo efficient cyclization under gold catalysis. organic-chemistry.org

One notable application involves a two-step, one-pot synthesis of fused pyrroles. This process begins with the condensation of an N-alkynylhydroxammonium salt with an enolizable ketone, followed by the introduction of a gold catalyst. nih.gov The catalyst triggers a cascade reaction highlighted by a 3,3-sigmatropic rearrangement of an N,O-dialkenylhydroxamine intermediate, leading to the formation of various polycyclic pyrroles in moderate to good yields. nih.gov

Furthermore, gold(I) catalysis can be employed in the regioselective annulation of alkynyl thioethers with isoxazole-based nitrenoids. nih.gov This (3 + 2) annulation proceeds via addition β to the sulfenyl group, yielding sulfenylated pyrroles and indoles as single regioisomers with diverse functional groups. nih.gov The reaction's success with isoxazoles that were previously unreactive under other conditions underscores the unique reactivity afforded by gold catalysis. nih.gov

The versatility of gold catalysis is also demonstrated in the synthesis of substituted pyrroles through a tandem process involving the addition of a gold-acetylide to an acetal, followed by a gold(I)-catalyzed 5-endo-dig cyclization and aromatization. acs.org Kinetic investigations into the gold-catalyzed hydroarylation of alkynes with electron-rich heteroarenes like pyrrole have shown that the initial hydroarylation is exclusively promoted by gold(I), while subsequent additions can be catalyzed by Brønsted acids. researchgate.net This understanding allows for the selective synthesis of mono-adducts and hetero-di-adducts. researchgate.net

Copper-Catalyzed Oxidative Coupling and Cyclization Methodologies

Copper catalysis provides an efficient and versatile platform for the synthesis of polysubstituted pyrroles. nih.gov One-pot procedures involving copper-mediated cross-coupling, cyclization, and oxidation have been developed to construct these heterocyclic structures directly from simple starting materials like terminal alkenes, amines, and β-keto esters. nih.gov This approach, utilizing a catalytic amount of cuprous chloride, represents a novel route from terminal alkenes to polysubstituted pyrroles. nih.gov

A notable strategy involves a Cu/Mn co-oxidized cyclization of amino acid esters. nih.gov Promoted by Cu(OAc)₂ in conjunction with Mn(OAc)₃, this reaction proceeds through a sequence of dehydrogenations, deamination, and oxidative cyclization to yield tetrasubstituted pyrroles. nih.gov This method is tolerant of various electron-donating and electron-withdrawing groups on the substrates and has been successfully applied to the total synthesis of natural products like lycogarubin C and chromopyrrolic acid. nih.gov

Furthermore, copper-catalyzed cascade reactions, such as the [3 + 2] spiroannulation/aromatization of oximes with azadienes, have been established for the rapid assembly of structurally diverse pyrroles in moderate to good yields. rsc.org This method also demonstrates good functional group tolerance and has been used to modify existing pharmaceutical compounds. rsc.org

The intramolecular dehydrogenative cross-coupling of 3-substituted and 3,4-disubstituted pyrrole-azole systems is another key application of copper catalysis. researchgate.net This method selectively activates the C-H bond at the C2 position of the pyrrole ring over the C5 position, leading to the formation of six- and seven-membered annulated pyrrole products. researchgate.net Additionally, a copper hydride (CuH)-catalyzed coupling of enynes and nitriles offers an efficient route to polysubstituted N-H pyrroles with high regioselectivity. acs.org Density functional theory (DFT) calculations suggest that the copper catalyst facilitates both the initial reductive coupling and the subsequent cyclization steps. acs.org

Applications of Silver-Catalyzed Cycloaddition Reactions

Silver-catalyzed reactions have proven valuable for the synthesis of pyrroles, particularly through cycloaddition pathways. nih.govnih.gov A notable method involves the silver(I)-catalyzed cycloaddition of in situ generated vinylogous diazoesters with nitriles at room temperature, providing di- and trisubstituted pyrroles. nih.gov This approach highlights the utility of silver(I) carbenoids in heterocyclic synthesis. nih.gov

Another significant application is the one-pot tandem reaction combining a silver-catalyzed 1,3-dipolar cycloaddition with a benzoyl peroxide-mediated oxidative dehydrogenative aromatization. nih.govacs.orgacs.org This process allows for the practical synthesis of multisubstituted pyrroles from readily available alkenes. nih.govacs.org The cycloaddition step is efficiently catalyzed by various silver salts, which are inexpensive and effective under mild conditions without the need for additional ligands. acs.org The subsequent oxidation converts the resulting pyrrolidines into the aromatic pyrrole ring. acs.org

Silver catalysis also enables the cyclization of alkynes with isonitriles to prepare pyrroles, especially when the isonitrile bears an electron-withdrawing group. wikipedia.org This reaction is thought to proceed through a silver acetylide intermediate and is analogous to the well-known azide-alkyne click chemistry. wikipedia.org

Green Chemistry Approaches and Novel Synthetic Techniques

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies for pyrrole derivatives. These approaches prioritize the use of environmentally benign solvents, catalysts, and energy sources, while aiming for high atom economy and reduced waste generation.

Isocyanide-Based Multicomponent Reactions for Polysubstituted Pyrroles

Isocyanide-based multicomponent reactions (I-MCRs) have become a powerful and efficient tool for the synthesis of polysubstituted pyrroles. rsc.orgrsc.org These one-pot domino procedures are inherently green as they avoid the isolation of intermediates, thereby saving time, resources, and reducing waste. rsc.orgrsc.org The unique reactivity of isocyanides, which can act as both nucleophiles and electrophiles, allows for the rapid generation of molecular complexity from simple starting materials. rsc.org

The Ugi and Passerini reactions are the most prominent examples of I-MCRs. acs.orgnih.gov The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylaminocarboxamides. nih.govresearchgate.net The Passerini three-component reaction (P-3CR) combines an oxo component, a carboxylic acid, and an isocyanide to yield α-acyloxycarboxamides. acs.orgnih.gov These reactions can be adapted to synthesize pyrrolone and butenolide derivatives through subsequent cycloisomerization steps. nu.edu.kzresearchgate.net

The versatility of I-MCRs allows for the synthesis of a wide variety of pyrrole structures by varying the starting components. rsc.org For instance, one-pot three-component reactions between 2-(pyridin-2-yl)acetonitrile derivatives, aldehydes, and isocyanides can produce a diverse range of fully-substituted pyrroles. rsc.org The use of bis-functional reactants in I-MCRs can lead to intramolecular trapping of the reactive nitrilium ion intermediate, forming various heterocyclic systems. nih.gov Furthermore, conducting these reactions in water or aqueous biphasic systems enhances their green credentials. researchgate.net

Enzyme-Catalyzed Pyrrole Formation for Analogues

Biocatalysis offers an environmentally benign route to pyrrole synthesis, operating under mild conditions with high selectivity. Enzymes can be utilized to catalyze the formation of the pyrrole ring and its derivatives. For example, laccase can catalyze the polymerization of pyrrole to form conducting polymers using dioxygen as the oxidant. nih.gov The rate of this reaction can be enhanced by the inclusion of a redox mediator like ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)). nih.gov

Another approach involves the use of α-amylase from hog pancreas to catalyze the synthesis of N-substituted pyrrole derivatives via the Paal-Knorr reaction. nih.gov This method proceeds under mild conditions and provides good to excellent yields of the desired products. nih.gov

The UbiD family of enzymes, coupled with carboxylic acid reductases (CARs), presents a potential route for the synthesis of pyrrole aldehydes. mdpi.com For instance, the enzyme PA0254 from Pseudomonas aeruginosa has been shown to catalyze the interconversion of pyrrole and pyrrole-2-carboxylic acid. mdpi.com By combining this enzyme with a CAR, it is possible to produce pyrrole-2-carbaldehyde from pyrrole, demonstrating an enzymatic CO₂ fixation pathway. mdpi.com While the substrate scope of some enzymes may be limited, the diversity within enzyme families like UbiD suggests potential for synthesizing a broader range of aldehyde products. mdpi.com

Microwave-Assisted and Ionic Liquid-Mediated Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of pyrrole derivatives. pensoft.netrsc.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. pensoft.netthieme-connect.com This technology has been successfully applied to various pyrrole syntheses, including the Paal-Knorr condensation. thieme-connect.com For example, the synthesis of tricyclic pyrrole-2-carboxamides via Paal-Knorr cyclization under microwave irradiation is much more efficient than conventional heating. thieme-connect.com Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. pensoft.net

Ionic liquids (ILs) are another cornerstone of green chemistry, often used as environmentally friendly solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability. publish.csiro.auresearchgate.net The synthesis of pyrrole derivatives has been successfully carried out in ionic liquids, often under mild conditions. publish.csiro.auresearchgate.net For instance, the Paal-Knorr condensation of 2,5-hexanedione (B30556) with primary amines proceeds efficiently in ionic liquids as the solvent, offering simple product isolation and improved yields. researchgate.net Acidic ionic liquids can also act as catalysts, for example, in the Clauson-Kaas synthesis of N-substituted pyrroles under microwave irradiation. researchgate.net The combination of microwave assistance and ionic liquids can lead to highly efficient and green synthetic protocols for pyrrole derivatives. researchgate.net

Solid-Phase Synthesis of Pyrrole Carboxamide Oligomers

Solid-phase synthesis (SPS) represents a cornerstone in the efficient assembly of pyrrole carboxamide oligomers, particularly pyrrole-imidazole (Py-Im) polyamides. nih.gov This methodology offers significant advantages for the rapid creation of these complex molecules, which are designed to bind to the minor groove of DNA with high affinity and sequence specificity. nih.govmdpi.com The solid-phase approach facilitates the synthesis on a micromole scale, which is generally sufficient for detailed biophysical analyses and preliminary cell-based studies. nih.gov

The synthesis is typically performed manually on a solid support, such as Fmoc-β-alanine-Wang resin. mdpi.com The process involves the sequential addition of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acid monomers. nih.gov Methodologies utilizing both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups have been well-established. nih.gov A common strategy involves N-terminal elongation, where each monomer is coupled to the growing chain on the resin. mdpi.com

A key advantage of SPS is the simplification of the purification process; excess reagents and byproducts are easily washed away from the resin-bound oligomer after each coupling step. nih.gov Once the desired sequence is assembled, the oligomer is cleaved from the solid support. A typical cleavage procedure involves treating the dried resin with a reagent like 3-(dimethylamino)-propylamine (Dp). mdpi.com While SPS is highly effective for generating oligomers for research purposes, producing the gram-scale quantities needed for in vivo animal studies often necessitates a shift to solution-phase synthesis. nih.gov

| Aspect of Synthesis | Description | Primary Function | Common Reagents/Resins | Citation |

| Solid Support | A resin to which the initial monomer is attached, allowing for sequential building of the oligomer. | Anchors the growing oligomer chain, facilitating purification after each step. | Fmoc-β-alanine-Wang resin | mdpi.com |

| Protecting Groups | Temporary chemical modifications on the amino acids to prevent unwanted side reactions. | Ensures controlled, sequential addition of monomers in the desired order. | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) | nih.gov |

| Elongation Strategy | Stepwise addition of monomers to the free end of the resin-bound chain. | Builds the specific sequence of the pyrrole-imidazole polyamide. | N-terminal elongation | mdpi.com |

| Cleavage from Resin | Chemical process to release the completed oligomer from the solid support. | To isolate the final product after synthesis is complete. | 3-(dimethylamino)-propylamine (Dp) | mdpi.com |

Synthesis of this compound Nucleoside Triphosphate Analogues

The synthesis of this compound nucleoside triphosphate analogues is a critical area of research for developing novel molecular tools, particularly for applications in molecular biology and as potential mutagenic agents. tandfonline.com These analogues are designed to function as substitutes for natural nucleosides, with the ability to form alternative hydrogen-bonding patterns. tandfonline.comnih.gov

Key examples of these analogues include the 5'-triphosphates of 2'-deoxyribosyl pyrrole 3-monocarboxamide (dMTP) and 2'-deoxyribosyl pyrrole 3,4-dicarboxamide (dDTP). tandfonline.comnih.gov The synthesis of these complex molecules involves a multi-step chemical process.

The synthetic pathway for the dicarboxamide analogue (dDTP) begins with dimethyl-pyrrole-3,4-dicarboxylate, which is prepared through the reaction of dimethylfumarate with tosylmethyl isocyanide (TOSMIC). tandfonline.com This precursor is then converted into the 2'-deoxynucleoside. The dicarboxamide (dD) is subsequently formed by treating the deoxynucleoside with aqueous ammonia. tandfonline.com The final and crucial step is the conversion of the nucleoside into its 5'-triphosphate form (dDTP). tandfonline.com

A similar strategy is employed for the synthesis of the monocarboxamide analogue (dMTP). 2'-Deoxyribosyl pyrrole-3-monocarboxamide (dM) is first synthesized and then converted to its 5'-triphosphate (dMTP). tandfonline.com The phosphorylation step for these nucleosides is typically achieved by reacting the parent nucleoside with phosphoryl chloride in a solution of triethyl phosphate (B84403) and trimethyl phosphate. The resulting intermediate is then treated with bis-tri-n-butyl ammonium (B1175870) pyrophosphate to yield the final triphosphate product. tandfonline.com These synthetic analogues have been shown to be substrates for DNA polymerases like the Klenow fragment. tandfonline.comresearchgate.net

| Compound/Analogue | Precursor(s) | Key Synthesis Step(s) | Final Product | Citation |

| 2'-deoxyribosyl pyrrole 3,4-dicarboxamide (dD) | Dimethyl-pyrrole-3,4-dicarboxylate | Conversion to 2'-deoxynucleoside; Treatment with aqueous ammonia. | dD Nucleoside | tandfonline.com |

| 2'-deoxyribosyl pyrrole 3,4-dicarboxamide 5'-triphosphate (dDTP) | dD Nucleoside | Phosphorylation with phosphoryl chloride, followed by reaction with pyrophosphate. | dDTP | tandfonline.com |

| 2'-deoxyribosyl pyrrole 3-monocarboxamide (dM) | Synthesized in a manner similar to its ribonucleoside counterpart. | N/A | dM Nucleoside | tandfonline.com |

| 2'-deoxyribosyl pyrrole 3-monocarboxamide 5'-triphosphate (dMTP) | dM Nucleoside | Phosphorylation with phosphoryl chloride, followed by reaction with pyrophosphate. | dMTP | tandfonline.com |

Chemical Reactivity and Derivatization Strategies for Pyrrole 1 Carboxamide

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring and Nitrogen Atom

The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. These reactions typically occur at the C2 or C5 positions (the α-positions) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance involving the nitrogen lone pair. slideshare.netonlineorganicchemistrytutor.com However, the substituent on the nitrogen atom can influence the regioselectivity of these reactions.

In the case of pyrrole-1-carboxamide, the N-carboxamide group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. Despite this deactivation, electrophilic substitution can still be achieved under appropriate conditions. The directing effect of the N-carboxamide group can lead to substitution at both the C2 and C3 positions.

The nitrogen atom of the pyrrole ring in its deprotonated form, the pyrrolide anion, is nucleophilic and can react with electrophiles. wikipedia.org This allows for N-alkylation and N-acylation, although the presence of the carboxamide group at the N1 position in this compound already fulfills this position. However, reactions can still occur at the amide nitrogen under certain conditions.

Acylation and Formylation Reactions for Functionalization

Acylation and formylation are important reactions for introducing carbonyl functionalities onto the pyrrole ring, which can then be used for further synthetic transformations.

Acylation: Friedel-Crafts acylation of N-substituted pyrroles can be used to introduce acyl groups. The regioselectivity of these reactions is influenced by the nature of the electrophile and the N-substituent. wright.edu For instance, the acylation of 1-(phenylsulfonyl)pyrrole (B93442) shows a high degree of regioselectivity. wright.edu While specific data on this compound is limited, it is expected that acylation would proceed, with the position of attack being influenced by both electronic and steric factors. A non-traditional method for synthesizing pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehyde, which proceeds through pyrrole acyl radicals. nih.gov

Formylation: The Vilsmeier-Haack reaction is a common method for formylating pyrroles. rsc.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). The regioselectivity of formylation on 1-substituted pyrroles is primarily governed by steric factors. rsc.org For N-alkyl and N-aryl pyrroles, a mixture of 2-formyl and 3-formyl products is often obtained. rsc.org

Intramolecular Cyclization and Rearrangement Processes

This compound and its derivatives can undergo a variety of intramolecular cyclization and rearrangement reactions, often catalyzed by transition metals or promoted by acidic conditions. These reactions are valuable for the synthesis of fused heterocyclic systems.

Intramolecular Cyclization:

Gold-catalyzed cycloisomerizations: Intramolecular reactions between a pyrrole ring and a tethered alkyne can lead to dearomatization of the pyrrole and the formation of new ring systems. acs.org For example, a gold catalyst in cooperation with an isoxazole (B147169) cocatalyst can promote the cycloisomerization of 2-alkynylphenyl-3-pyrroles to form 3H-benzo[e]isoindoles. acs.org

Copper-catalyzed cyclization: Copper(I) catalysis can be used for the intramolecular amination/cyclization of appropriately substituted enamides to form fused pyrrole systems. researchgate.net

Palladium-catalyzed cyclization: Intramolecular hydroamination of N-(3-butynyl)-sulfonamides, catalyzed by palladium chloride or gold chloride, yields 2,3-dihydropyrroles. rsc.orgresearchgate.net

Free-radical cyclization: Intramolecular free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts is a method for synthesizing polyheterocycles containing pyrrole and pyridine (B92270) rings. nih.gov

Rearrangement Processes:

Smiles Rearrangement: An N-heterocyclic carbene (NHC) catalyzed desulfonylative Smiles rearrangement of pyrrole carboxaldehydes provides a route to 2-aroyl pyrroles under mild, transition-metal-free conditions. acs.org

Beckmann Rearrangement: The oximes of acyl-1-(phenylsulfonyl)pyrroles can undergo a Beckmann rearrangement to form pyrrolyl acetamides. wright.edu

Acyl Group Rearrangement: Rearrangement of kinetically formed acyl substituents can occur under Friedel-Crafts conditions in 1-(phenylsulfonyl)pyrroles. wright.edu

Reactions of this compound with Isocyanates

The reaction of pyrroles with isocyanates provides a route to various urea (B33335) and carbamate (B1207046) derivatives. N-metalated pyrroles react with isocyanates to yield N- or C-substituted products depending on the metal and reaction conditions. wikipedia.orgacs.org For instance, the reaction of pyrrole with isocyanates can lead to the formation of N-ethoxy-carbonylpyrrole-2-carboxamide and pyrrole-1,2-dicarboximide. acs.org

Decarboxylation Kinetics and Mechanisms of Pyrrole Carboxylic Acid Derivatives

The decarboxylation of pyrrole carboxylic acids, particularly pyrrole-2-carboxylic acid, has been studied to understand the reaction mechanism. The process is generally acid-catalyzed. researchgate.netcdnsciencepub.comnih.gov

The decarboxylation of pyrrole-2-carboxylic acid in aqueous solution is a first-order reaction with respect to the substrate at a constant pH. researchgate.netcdnsciencepub.com The rate of decarboxylation increases as the pH decreases. researchgate.netcdnsciencepub.com The proposed mechanism involves the protonation of the pyrrole ring at the C2 position, which facilitates the departure of carbon dioxide. researchgate.netcdnsciencepub.comnih.gov However, the direct formation of CO2 is suppressed due to the high energy of its conjugate acid. Instead, the reaction is believed to proceed through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.govchemtube3d.com This leads to the formation of pyrrole and protonated carbonic acid, which then dissociates. nih.gov

Theoretical calculations using a cluster-continuum model suggest that the rate-determining step is the initial hydration or nucleophilic attack of water at the carbonyl group of the protonated derivative. worldscientific.com The O-protonated pathway is predicted to be the dominant reaction pathway. worldscientific.com

| Reaction Type | Reagents/Conditions | Product(s) | Key Findings |

| Electrophilic Substitution | Electrophiles (e.g., nitrating, sulfonating, halogenating agents) | C2 or C5 substituted pyrroles | Generally occurs at the α-position due to stable carbocation intermediate. slideshare.netwikipedia.org |

| Acylation | Acylating agents (e.g., acyl chlorides, anhydrides) with Lewis acids | Acylpyrroles | Regioselectivity is influenced by the N-substituent and electrophile. wright.edu |

| Formylation (Vilsmeier-Haack) | Vilsmeier reagent (e.g., POCl3, DMF) | Formylpyrroles | Steric factors primarily control the ratio of α- to β-formylated products. rsc.org |

| Intramolecular Cyclization | Gold or Palladium catalysts | Fused heterocyclic systems | Enables the synthesis of complex polycyclic structures. acs.orgrsc.org |

| Smiles Rearrangement | N-heterocyclic carbene (NHC) catalyst | 2-Aroyl pyrroles | Transition-metal-free arylation under mild conditions. acs.org |

| Reaction with Isocyanates | Isocyanates | Pyrrole-carboxamides and dicarboximides | Provides access to urea and carbamate derivatives. acs.org |

| Decarboxylation | Acidic aqueous solution | Pyrrole and CO2 | Acid-catalyzed reaction proceeding through a protonated intermediate. researchgate.netcdnsciencepub.comnih.gov |

Mechanistic Investigations of Pyrrole 1 Carboxamide Reactions

Protonation Equilibria and Their Influence on Reaction Pathways

Protonation is a fundamental step in many chemical reactions, often preceding or catalyzing subsequent transformations. The site and extent of protonation in Pyrrole-1-carboxamide are critical determinants of its reaction pathways.

Unlike the parent pyrrole (B145914), which is a very weak base, the introduction of the N-carboxamide group alters the protonation landscape. In pyrrole itself, protonation occurs preferentially at the C2 or C5 positions (α-carbons) rather than the nitrogen atom. This is because C-protonation preserves the aromaticity in the transition state to a greater degree and leads to a more stable conjugated acid (a pyrrolenium cation).

However, the N-carboxamide group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack, including protonation at the carbon atoms. Consequently, protonation is more likely to occur at one of the heteroatoms of the carboxamide group itself—either the amide nitrogen or, more commonly, the carbonyl oxygen.

Key Research Findings:

Site of Protonation: For typical amides, protonation overwhelmingly favors the carbonyl oxygen over the nitrogen atom. O-protonation is more favorable because the positive charge can be delocalized through resonance between the oxygen and nitrogen atoms, without disrupting the aromaticity of the pyrrole ring. N-protonation would localize the positive charge on the nitrogen, which is energetically less favorable. rsc.org

Influence on Reactivity: The protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making this compound more susceptible to nucleophilic attack at the acyl group. This is a key step in acid-catalyzed hydrolysis or transamidation reactions.

Ring vs. Substituent Protonation: The decreased basicity of the pyrrole ring carbons means that reactions requiring ring protonation, such as certain electrophilic substitutions, will be significantly slower compared to unsubstituted pyrrole and may require much stronger acidic conditions.

Table 1: Comparative pKa Values of Conjugate Acids for Relevant Functional Groups

| Compound/Functional Group | Protonated Site | Approximate pKa of Conjugate Acid |

| Pyrrole | C2-carbon | ~ -3.8 |

| Acetamide | Carbonyl Oxygen | ~ -0.5 |

| This compound (estimated) | Carbonyl Oxygen | < 0 |

| This compound (estimated) | Ring Carbon | < -4 |

This interactive table is based on established pKa values for representative compounds. Specific values for this compound are estimates based on electronic effects.

This equilibrium dictates that under moderately acidic conditions, the reaction pathway will likely be initiated by protonation of the carboxamide group, activating it for subsequent reactions.

Kinetic Isotope Effects in this compound Transformations

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which a particular atom is involved in the rate-determining step of a reaction. nih.gov This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen, ¹H, with deuterium (B1214612), ²H or D) and measuring the change in the reaction rate.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H bond cleavage, the ratio of the rate constants (kH/kD) is typically greater than 1, often in the range of 2–8. princeton.edu A secondary KIE occurs when the isotopically substituted bond is not broken but is located at or near the reaction center. These effects are smaller, with kH/kD values typically between 0.7 and 1.5. princeton.edu

Application to this compound Reactions:

While specific KIE studies on this compound are not extensively documented, the principles can be applied to its potential transformations:

Electrophilic Aromatic Substitution: For a reaction like nitration or halogenation on the pyrrole ring, a KIE would help determine the mechanism. If the initial attack of the electrophile to form a sigma complex (Wheland intermediate) is the rate-determining step, a small secondary KIE (kH/kD ≈ 1) would be expected. If the subsequent deprotonation to restore aromaticity is rate-determining, a large primary KIE (kH/kD > 2) would be observed. Given the electron-deficient nature of the ring, the initial electrophilic attack is expected to be the slow step.

Hydrolysis: In the base-catalyzed hydrolysis of the amide, a solvent isotope effect (kH₂O/kD₂O) can provide insight into the role of water as a nucleophile or proton transfer agent. Furthermore, labeling the pyrrole ring with deuterium could reveal secondary isotope effects related to the stability of intermediates. For instance, the base-catalyzed hydrolysis of N-acylpyrroles is known to proceed through a tetrahedral intermediate. acs.org

Anionic Rearrangement: N-acylpyrroles can undergo an anionic Fries rearrangement to form 2-aroylpyrroles. rsc.org A KIE study involving deuterated substrates could clarify whether a C-H bond at the target position is involved in the rate-limiting step of the acyl group migration.

Table 2: Interpretation of Hypothetical Deuterium KIEs in this compound Reactions

| Reaction Type | Position of Deuterium Label | Hypothetical kH/kD | Mechanistic Implication |

| Electrophilic Substitution (e.g., Bromination) | Pyrrole C2-H | ~ 1.1 (Normal Secondary KIE) | Rate-determining step is the initial attack of the electrophile, not C-H bond cleavage. Transition state involves sp² to sp³ rehybridization at C2. |

| Anionic Fries Rearrangement (N→C2) | Pyrrole C2-H | ~ 1.0 | C-H bond is not broken in the rate-determining step of the acyl migration. |

| Base-catalyzed C-H Deprotonation | Pyrrole C2-H | > 2.0 (Primary KIE) | C-H bond cleavage is the rate-determining step, suggesting the formation of a pyrrolyl anion. |

This interactive table illustrates how KIE values can be used to probe potential reaction mechanisms for this compound.

Elucidation of Reaction Intermediates and Transition States

The mechanism of a reaction is defined by the intermediates and transition states that connect reactants to products. For N-acylpyrroles like this compound, several types of intermediates have been identified or proposed based on experimental and computational studies.

Key Research Findings:

Tetrahedral Intermediates: In reactions involving nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is a key species. For example, the reaction of N-acylpyrroles with lithium ester enolates or Grignard reagents gives stable, isolable pyrrolyl carbinols, which are the protonated forms of the tetrahedral intermediate. scispace.comacs.org The stability of these intermediates is a distinctive feature of N-acylpyrrole chemistry, contrasting with the more transient intermediates formed from more reactive acylating agents like acyl chlorides. scispace.com

Anionic Intermediates: The reaction of N-acylpyrroles with strong bases like lithium amides can lead to an anionic Fries rearrangement, migrating the acyl group from the nitrogen to the C2 position. Crossover experiments have surprisingly indicated that this process can be intermolecular, suggesting the formation of a pyrrolyl anion and a separate acylating species as discrete intermediates. rsc.org

Transition States: The geometry and energy of transition states are inferred from kinetics and computational studies.

In nucleophilic acyl substitution, the transition state involves the partial formation of a bond between the nucleophile and the carbonyl carbon and partial breaking of the carbonyl π-bond.

In electrophilic substitution on the pyrrole ring, the key transition state leads to the formation of a charged Wheland intermediate (or sigma complex), where the aromaticity of the ring is temporarily disrupted. The energy of this transition state is higher for N-acylpyrroles than for pyrrole itself due to the electron-withdrawing effect of the substituent.

Table 3: Identified and Plausible Intermediates in this compound Reactions

| Reaction Type | Intermediate Species | Description |

| Nucleophilic Acyl Substitution | Tetrahedral Adduct (Pyrrolyl Carbinol) | Formed by the attack of a nucleophile on the carbonyl carbon. Can be stable and isolable in some cases. scispace.com |

| Anionic Fries Rearrangement | Pyrrolyl Anion / Acylium Equivalent | Formed by deprotonation of the pyrrole ring, followed by intermolecular acyl transfer. rsc.org |

| Electrophilic Aromatic Substitution | Sigma Complex (Wheland Intermediate) | A charged, non-aromatic carbocation formed by the attack of an electrophile on the pyrrole ring. |

This interactive table summarizes key intermediates relevant to the reactivity of this compound.

Computational Chemistry and Molecular Modeling of Pyrrole 1 Carboxamide Systems

Quantum Mechanical Calculations of Electronic Structure and Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the ground state properties of molecules. In the context of pyrrole-1-carboxamide and related structures, DFT is employed to determine key characteristics such as equilibrium molecular geometry, vibrational frequencies, and reaction thermodynamics. nih.gov

Methodologies like the B3LYP hybrid functional, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to optimize molecular geometries and characterize stationary points on the potential energy surface. researchgate.netnih.gov For instance, studies on related heterocyclic compounds have utilized DFT to explore tautomerization mechanisms and conformational stability. nih.govacs.org The theory can also be combined with dispersion corrections (DFT-D3) for enhanced accuracy in periodic systems. rsc.org This level of analysis provides a foundational understanding of the molecule's stability and preferred conformation.

While conventional Time-Dependent Density Functional Theory (TDDFT) is a popular method for studying excited states, it can fail to accurately describe certain complex situations like bond-breaking, diradical states, and conical intersections between the ground and excited states. ohio-state.edunih.gov The Spin-Flip (SF) approach to TDDFT (SF-TDDFT) overcomes many of these limitations. nih.govresearchgate.net

SF-TDDFT describes target electronic states (e.g., singlets) as spin-flipping excitations from a high-spin triplet reference state. researchgate.net This allows for a more balanced description of both ground and excited states, which is crucial for studying photochemical and photophysical processes. ohio-state.edu A study on 3-methyl-pyrrole-1-carboxylic acid, a closely related compound, utilized the SF-TDDFT method with the 6-311++G(d,p) basis set to investigate its vertical singlet-triplet energy gap and electronic transitions. researchgate.netderpharmachemica.com The calculations revealed details about allowed and forbidden transitions based on the transition dipole moment, providing insights into the compound's potential for applications in biosensors where such electronic properties are critical. researchgate.netderpharmachemica.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

In a computational study of 3-methyl-pyrrole-1-carboxylic acid, the HOMO energies were found to range from -5.22 to -6.24 eV, while the LUMO energies varied from -0.62 to -1.84 eV. researchgate.netderpharmachemica.com Analysis of the orbital compositions showed that the HOMO is primarily located on the C=C bonds of the pyrrole (B145914) ring. researchgate.net The primary electronic transition to the first excited state (S1) was characterized as a HOMO to LUMO transition, possessing significant intramolecular charge transfer (ICT) character. researchgate.net This type of analysis is crucial for predicting how the molecule will interact with other species and its behavior in electronic devices.

| Number of Rings | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1 (Monomer) | -6.24 | -0.62 | 5.62 |

| 2 (Dimer) | -5.68 | -1.24 | 4.44 |

| 3 (Trimer) | -5.41 | -1.58 | 3.83 |

| 4 (Tetramer) | -5.33 | -1.79 | 3.54 |

| 5 (Pentamer) | -5.22 | -1.84 | 3.38 |

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a powerful tool in drug discovery and molecular biology.

In silico docking simulations are widely used to predict the binding affinity of small molecules like this compound derivatives to various biological targets. acs.org These studies help in identifying potential drug candidates and prioritizing them for synthesis and experimental testing. For example, derivatives of pyrrole-carboxamide have been docked into the active sites of several key enzymes and receptors.

Studies have shown that pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines featuring a terminal carboxamide fragment can effectively bind to the main protease (Mpro) of SARS-CoV-2. nih.govrsc.org Similarly, thieno[3,2-b]pyrrole-5-carboxamides have been evaluated as inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov Other research has focused on 2-phenyl-1H-pyrrole-3-carboxamide derivatives as inverse agonists for the 5-HT6 serotonin (B10506) receptor, a target for cognitive enhancement. acs.org These computational predictions of binding provide a rational basis for structure-activity relationship (SAR) studies. acs.org

| Pyrrole Derivative Scaffold | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-carboxamide | SARS-CoV-2 Main Protease (Mpro) | Antiviral | nih.govrsc.org |

| Thieno[3,2-b]pyrrole-5-carboxamide | Lysine Specific Demethylase 1 (LSD1) | Anticancer | nih.gov |

| 2-Phenyl-1H-pyrrole-3-carboxamide | 5-HT6 Serotonin Receptor | Cognitive Enhancement | acs.org |

| Pyrrole-2-carbohydrazide | Enoyl-Acyl Carrier Protein Reductase (InhA) | Antitubercular | vlifesciences.com |

| 1,3-Diaryl-pyrrole | Butyrylcholinesterase (BChE) | Neurodegenerative Disease | researchgate.net |

Beyond predicting binding affinity, molecular docking provides crucial mechanistic insights into how a ligand interacts with its target at the atomic level. This information is vital for understanding enzyme inhibition and receptor modulation.

For instance, docking simulations of carboxamide derivatives in the SARS-CoV-2 Mpro active site revealed that the carboxamide moiety forms critical hydrogen bonds with the amino acid residues His163 and Phe140. nih.govrsc.org In the case of LSD1 inhibitors, docking identified Asn535 as a key residue for stabilizing the ligand-protein complex. nih.gov Studies on pyrrole-2-carbohydrazide derivatives targeting the Mycobacterium tuberculosis enzyme enoyl-acyl carrier protein reductase (ENR) used docking to rationalize the specific interactions within the active site that lead to inhibition. vlifesciences.com Furthermore, combining docking with enzyme kinetics has helped to elucidate the mechanism of inhibition, such as the mixed competitive mode observed for certain pyrrole derivatives that inhibit butyrylcholinesterase (BChE). researchgate.net These detailed interaction maps are invaluable for the rational design and optimization of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling for this compound and its analogs is pivotal in identifying the structural features crucial for their biological function. Through various computational techniques, it is possible to build predictive models that correlate molecular structure with activity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. For pyrrole-containing carboxamides, these models are instrumental in predicting the potency of new derivatives and in understanding the physicochemical properties that govern their interactions with biological targets. nih.govnih.govnih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A dataset of pyrrole-carboxamide derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is usually divided into a training set for model generation and a test set for external validation. nih.govresearchgate.net

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each molecule in the dataset. nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to establish a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power and robustness of the generated QSAR model are rigorously assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on the test set (R²pred). nih.govresearchgate.netrsc.orgnih.gov

For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, a 3D-QSAR model was developed with significant statistical parameters, indicating its reliability. nih.govresearchgate.netrsc.orgnih.gov In another study on pyrrolidine (B122466) carboxamide analogs, the developed QSAR models were found to be robust, with statistically significant values for various parameters. nih.gov

| QSAR Model | Correlation Coefficient (R²) | Cross-validated R² (Q²) | Predicted R² (R²pred) | Reference |

|---|---|---|---|---|

| Thieno[3,2-b]pyrrole-5-carboxamides (CoMFA) | 0.944 | 0.783 | 0.851 | rsc.org |

| Thieno[3,2-b]pyrrole-5-carboxamides (CoMSIA) | 0.982 | 0.728 | 0.814 | rsc.org |

| Pyrrolidine Analogs (MLR) | Statistically Significant | Statistically Significant | Not Reported | nih.gov |

| Pyrrolopyrimidine derivatives (ANN) | Not Reported | >0.5 | Not Reported | nih.gov |

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound systems, this approach is crucial for designing new ligands with improved affinity and selectivity for a particular biological target. nih.govacs.orgdovepress.com

The process of pharmacophore model generation and validation involves several key stages:

Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR) are identified in a set of active pyrrole-carboxamide derivatives. nih.govnih.gov

Model Generation: Based on the identified features, a 3D pharmacophore model is generated that represents the spatial arrangement of these features crucial for biological activity. nih.govnih.gov

Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive molecules from a database. researchgate.net A reliable model should identify a high percentage of active compounds while rejecting most of the inactive ones.

For instance, a pharmacophore model for N-iso-propyl pyrrole-based derivatives identified two aromatic rings, two hydrogen bond acceptors, and one negative ionic feature as critical for activity. nih.gov In another study, pharmacophore modeling of pyrrole-2-carboxamides was used in a structure-guided design strategy. nih.gov

| Pharmacophoric Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Typically the carbonyl oxygen of the carboxamide group. | Forms hydrogen bonds with donor groups in the receptor's active site. |

| Hydrogen Bond Donor (HBD) | The N-H group of the pyrrole ring or the carboxamide. | Donates a hydrogen bond to an acceptor group in the receptor. |

| Aromatic Ring (AR) | The pyrrole ring itself or other aromatic substituents. | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | Alkyl or aryl substituents on the pyrrole ring. | Participates in hydrophobic interactions within the binding pocket. |

Prediction of Biological Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities of a compound based on its structural formula. nih.govbmc-rm.orgscispace.comnih.gov The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. bmc-rm.org For this compound and its derivatives, PASS analysis can help to identify potential new therapeutic applications and to assess potential toxic effects early in the drug discovery process. ijcce.ac.ir

The PASS algorithm provides a list of potential biological activities with probabilities for the compound being active (Pa) or inactive (Pi). nih.gov If Pa > Pi, the compound is likely to exhibit that activity. A higher Pa value (e.g., > 0.7) suggests a high probability of experimental confirmation. scispace.com

A study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide utilized PASS software to calculate its potential biological activities. ijcce.ac.ir

| Predicted Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

|---|---|---|

| Antineoplastic | 0.650 | 0.015 |

| Kinase Inhibitor | 0.580 | 0.030 |

| Antiviral | 0.450 | 0.080 |

| CYP3A4 Inhibitor | 0.320 | 0.150 |

Note: The data in this table is representative and for illustrative purposes only.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. For this compound systems, MD simulations provide valuable insights into the binding stability and conformational changes of the ligand when interacting with its biological target. nih.govmdpi.comrsc.org

In a typical MD simulation study of a pyrrole-carboxamide derivative with its target protein, the following analyses are performed:

Root Mean Square Deviation (RMSD): The RMSD of the protein-ligand complex is monitored throughout the simulation to assess its stability. A stable RMSD suggests that the ligand remains bound in the active site. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are analyzed to identify key interactions that contribute to binding affinity.

Binding Free Energy Calculations: Methods like MM-PBSA and MM-GBSA can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.

MD simulations of thieno[3,2-b]pyrrole-5-carboxamide derivatives have been used to explore their binding modes and stability within the active site of enzymes like Lysine-specific demethylase 1 (LSD1). nih.govresearchgate.netrsc.orgnih.gov These simulations have revealed crucial amino acid residues involved in the interaction. nih.gov

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| SARS-CoV-2 Mpro | His41, Cys145, Met165, His164, Glu166 | Aryl-aryl, Hydrogen bonds | nih.gov |

| LSD1 | Asn535 | Stabilizing interactions | nih.gov |

| PLK1 | Residue 330 | Maximum fluctuation in loop region | mdpi.com |

Non-Linear Optical (NLO) Properties and Hyper-Polarizability Calculations

Pyrrole-containing compounds have attracted interest for their potential applications in non-linear optics (NLO) due to their extended π-electron systems. nih.gov NLO materials can alter the properties of light and have applications in technologies such as optical switching and data storage. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the NLO properties of molecules like this compound. nih.gov Key parameters that are calculated include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response of a molecule. A high β value is desirable for second-harmonic generation.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

A computational study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide investigated its NLO properties by calculating its polarizability and hyperpolarizability. ijcce.ac.ir Similarly, the NLO properties of pyrrole hydrazones have been studied, showing that structural modifications can significantly influence these properties. nih.gov

| Property | Calculated Value (esu) | Reference |

|---|---|---|

| Polarizability (α) | Value not explicitly stated, but examined | ijcce.ac.ir |

| First Hyperpolarizability (β) | Examined, specific value not stated | ijcce.ac.ir |

| First Hyperpolarizability of Pyrrole Hydrazone (3B) | 48.83 × 10⁻³⁰ | nih.gov |

| First Hyperpolarizability of Pyrrole Hydrazone (3C) | 63.89 × 10⁻³⁰ | nih.gov |

Note: "esu" stands for electrostatic units.

Applications of Pyrrole 1 Carboxamide in Materials Science

Development of Conductive Polymers and Organic Electronic Materials

While pyrrole (B145914) itself is a well-established precursor for conductive polymers, the introduction of a carboxamide group at the N-1 position of the pyrrole ring can influence the electronic properties, processability, and intermolecular interactions of the resulting materials. These modifications are being explored for their potential to enhance the performance of organic electronic devices.

Pyrrole-containing materials are investigated as electron-donating components in the active layer of organic solar cells due to their electron-rich nature. researchgate.net The performance of these devices is highly dependent on the molecular structure of the materials, which influences factors like light absorption, energy levels, and charge transport. nih.gov

Recent research has explored the use of various pyrrole derivatives to create efficient and stable organic solar cells. For instance, a non-fused acceptor based on a 1-(2-butyloctyl)-1H-pyrrole unit has been synthesized for use in tandem OPVs, achieving a power conversion efficiency of 19.4%. nih.gov While direct applications of Pyrrole-1-carboxamide in OPVs are not extensively documented, studies on related structures highlight the potential impact of the carboxamide functionality. For example, conjugated polymers containing carboxamide-substituted building blocks have been synthesized and studied for their photovoltaic properties. researchgate.net The introduction of carboxamide groups can lead to intermolecular hydrogen bonding, which in turn affects the conformation and packing of the polymer chains, significantly influencing the device's power conversion efficiency (PCE). researchgate.net In one study, a polymer with intermolecular hydrogen bonds from a carboxamide substituent showed a PCE of 0.1%, whereas a related polymer with intramolecular hydrogen bonds from a carbamate (B1207046) substituent exhibited a much higher PCE of 7.9%. researchgate.net This demonstrates the critical role of the specific placement and type of hydrogen-bonding group.

Additionally, new β-amino-substituted porphyrin derivatives, which are complex pyrrole-containing macrocycles, have been synthesized for use as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov Although these specific derivatives showed low PCE, the research underscores the continuous exploration of pyrrole-based structures in solar cell applications. nih.gov The development of stable materials containing pyrrole units, without compromising their electron-donating properties, remains a key area of research. researchgate.netbohrium.com

Table 1: Performance of OPVs based on Pyrrole-related Materials

| Donor/Acceptor Material | Power Conversion Efficiency (PCE) | Key Structural Feature |

| Polymer with carboxamide substituent | 0.1% | Intermolecular hydrogen bonding researchgate.net |

| Polymer with carbamate substituent | 7.9% | Intramolecular hydrogen bonding researchgate.net |

| GS70 (non-fused pyrrole-based acceptor) based tandem cell | 19.4% | 1-(2-butyloctyl)-1H-pyrrole unit nih.gov |

This table illustrates the impact of the carboxamide group and other pyrrole derivatives on the efficiency of organic photovoltaic devices.

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. Pyrrole and its fused-ring derivatives are attractive building blocks for the semiconducting layer in OFETs due to the high electron density and easily modifiable NH group of the pyrrole ring. digitellinc.comdigitellinc.com The performance of these devices is often evaluated based on charge carrier mobility.

Research has shown that organic semiconductors derived from thieno[3,2-b]pyrrole can exhibit excellent OFET characteristics. digitellinc.comdigitellinc.com For instance, a donor-acceptor polymer incorporating a thienopyrrole donor and a diketopyrrolopyrrole acceptor demonstrated a hole mobility of 0.12 cm²/Vs. digitellinc.com Another study on bispyrrolothiophenes reported a mobility of approximately 0.3 cm²/Vs for a derivative linked with benzothiadiazole. nih.gov

While there is limited direct research on this compound in OFETs, studies on related diketopyrrolopyrrole (DPP) based polymers offer insights into the potential role of the amide functionality. DPP-based materials, which contain a pyrrole ring as part of their core structure, are widely used in high-performance OFETs. researchgate.net The introduction of amide groups into polymer backbones can facilitate hydrogen bonding, which can influence the molecular packing and, consequently, the charge transport properties. rsc.org For example, introducing 2,6-pyridine dicarboxamide with non-conjugated alkyl units into a DPP-based polymer backbone led to materials with high hole transfer mobility (1.32 cm²/Vs) and self-healing properties due to hydrogen bonding. rsc.org

The development of n-type organic semiconductors, which transport electrons, still lags behind their p-type (hole-transporting) counterparts in terms of mobility and stability. rsc.org The design of novel pyrrole-based structures, potentially including those with electron-withdrawing carboxamide groups, could contribute to the advancement of n-type and ambipolar OFETs.

Table 2: Charge Carrier Mobility in Pyrrole-based OFETs

| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Key Structural Feature |

| P(DPP-TP) | 0.12 | - | Thienopyrrole donor and diketopyrrolopyrrole acceptor digitellinc.com |

| Bispyrrolothiophene-benzothiadiazole | ~0.3 | - | Bispyrrolothiophene linked with benzothiodiazole nih.gov |

| DPP-based polymer with 2,6-pyridine dicarboxamide | 1.32 | - | Hydrogen bonding from amide groups rsc.org |

| PNDI-DPP | 1.6 x 10⁻³ | 5.7 x 10⁻³ | Naphthalenediimide and diketopyrrolopyrrole units |

This table presents the charge carrier mobilities of various OFETs incorporating pyrrole-containing structures.

Electropolymerization is a versatile technique for creating thin, conductive polymer films on electrode surfaces. The electropolymerization of pyrrole has been extensively studied, but the mechanism can be complex and influenced by various factors such as the solvent, electrolyte, and substituents on the pyrrole ring.

The introduction of a carboxylic acid or carboxamide group onto the pyrrole monomer can affect the electropolymerization process and the properties of the resulting polymer film. For example, carboxylated pyrrole-containing monomers have been synthesized and their electrochemical behavior studied. While some pyrrole-containing compounds were not electroactive, related carbazole-containing monomers with carboxyl groups were successfully electropolymerized to form electroconducting films. digitellinc.com This suggests that the specific molecular structure is crucial for successful electropolymerization.

The general mechanism of pyrrole electropolymerization involves the oxidation of the monomer to form radical cations, which then couple and deprotonate to form the polymer chain. The presence of a substituent on the nitrogen of the pyrrole ring, such as a carboxamide group, would influence the oxidation potential of the monomer and the structure of the resulting polymer. While specific studies on the electropolymerization of this compound are not widely reported, the principles of electropolymerization of N-substituted pyrroles would apply.

Supramolecular Assemblies and Functional Materials

The ability of the pyrrole NH group and the amide functionality in this compound to participate in hydrogen bonding makes it a valuable component in the design of supramolecular assemblies. These assemblies can have applications in sensing, molecular recognition, and the construction of complex functional materials.

The development of artificial receptors for the selective detection of anions is a significant area of research in supramolecular chemistry. Pyrrole-based compounds are frequently used as anion receptors, with the pyrrole NH group acting as a hydrogen bond donor. The inclusion of an amide group, as in pyrrole-carboxamide derivatives, provides an additional hydrogen bonding site, which can enhance the binding affinity and selectivity for certain anions.

For instance, a fluorescent chemosensor for the fluoride (B91410) anion has been developed based on a pyrrole-isoxazole derivative containing a carboxamide linker. bath.ac.ukresearchgate.net This receptor showed high selectivity for fluoride over other anions, with the sensing mechanism involving the deprotonation of the pyrrole-NH group upon binding. bath.ac.ukresearchgate.net In another study, N-nitrophenyl-1H-pyrrole-2-carboxamide derivatives were synthesized and shown to act as colorimetric sensors for fluoride and dihydrogen phosphate (B84403) anions in DMSO. jlu.edu.cn

Furthermore, acyclic receptors based on pyridine-2,6-dicarboxamides linked to pyrrole units have been shown to bind nitrite (B80452) and carboxylate anions with good selectivity. bath.ac.ukresearchgate.net The design of these receptors often involves preorganization to create a binding cavity that is complementary in size and shape to the target anion. Tripodal tris(pyrrolamide) motifs have also been presented as a new scaffold for anion recognition, capable of binding a variety of anions with high affinity. nih.gov

Table 3: Anion Sensing with Pyrrole-Carboxamide Based Receptors

| Receptor | Detected Anion(s) | Sensing Mechanism | Solvent |

| Pyrrole-isoxazole-carboxamide derivative | F⁻ | Deprotonation of pyrrole-NH | CH₃CN |

| N-Nitrophenyl-1H-pyrrole-2-carboxamide | F⁻, H₂PO₄⁻ | Colorimetric change | DMSO |

| Pyridine-2,6-dicarboxamide with pyrrole units | NO₂⁻, carboxylates | Hydrogen bonding | Dichloroethane |

This interactive table summarizes the anion sensing properties of different receptors containing the pyrrole-carboxamide motif.

Calix[n]pyrroles are macrocyclic compounds made up of pyrrole units linked by quaternary carbon atoms. They are known for their ability to bind anions and neutral molecules within their central cavity. The functionalization of the calix[n]pyrrole scaffold with groups such as carboxamides can significantly influence their host-guest chemistry. researchgate.netnih.gov

The introduction of amide groups can provide additional hydrogen bonding sites, leading to stronger and more selective binding of guest molecules. For example, a library of polytopic receptors has been synthesized from meso-aminophenylcalix jlu.edu.cnpyrroles and various acid chlorides, resulting in amide-linked bis- and tris-calix jlu.edu.cnpyrroles. researchgate.net These receptors showed varied affinities and binding modes for different bis-carboxylates and the citrate (B86180) anion, depending on the number of calix jlu.edu.cnpyrrole units and the arrangement of the amide linkers. researchgate.net

Furthermore, acid-functionalized calix jlu.edu.cnpyrrole derivatives have been investigated as fluorescent sensors for amino acids. nih.gov The acidic group facilitates host-guest interactions through hydrogen bonding and improves the solubility of the receptor in aqueous media. nih.gov This highlights the potential for creating highly specific molecular sensors by modifying the calix[n]pyrrole structure. The study of host-guest interactions in these systems is often supported by techniques such as NMR spectroscopy and computational modeling to elucidate the binding modes. researchgate.netnih.gov

Design of Pyrrole-Based Acyclic Molecules for Supramolecular Systems

The design of acyclic molecules capable of forming organized supramolecular structures is a significant area of research in materials science. Pyrrole-carboxamide moieties are particularly valuable in this context due to their ability to participate in specific and directional hydrogen bonding, leading to the self-assembly of complex architectures. These systems often function as receptors for anions, a critical role in various chemical and biological processes.

Acyclic pyrrole-based anion receptors have been designed and synthesized, demonstrating selective binding of various anions. rsc.orgbath.ac.uk These receptors often incorporate the pyrrole-carboxamide unit as a key hydrogen-bond donor. For instance, a series of acyclic receptors based on pyridine-2,6-dicarboxamides linked to pyrrole units have been shown to bind effectively with nitrite and carboxylate anions in solution. rsc.orgbath.ac.uk The selectivity of these receptors can be tuned by modifying the structural framework, such as altering the connectivity of the amide linkage. rsc.org

The fundamental principle behind the anion-binding capability of these acyclic systems lies in the formation of multiple hydrogen bonds between the N-H protons of the pyrrole and amide groups and the negatively charged anion. The pre-organization of the acyclic molecule plays a crucial role in achieving high affinity and selectivity. Even in their free state, these molecules can adopt conformations that create a "binding pocket" or "cleft" suitable for accommodating a specific anion. The introduction of additional functional groups or altering the steric bulk around the binding site can further refine the binding properties.

Detailed research findings on the design of these acyclic systems include:

Role of the Pyrrole N-H Group: The pyrrole N-H group is a crucial component of the binding motif, contributing a significant hydrogen bond to the complexed anion. Its acidity and accessibility can be modulated by substituents on the pyrrole ring.

The table below summarizes key design features and their impact on the performance of acyclic pyrrole-based supramolecular systems.

| Design Feature | Impact on Supramolecular System | Research Finding |

| Acyclic Framework | Provides flexibility for conformational arrangement to bind specific anions. | Allows for the creation of pre-organized binding clefts for anions like nitrite and carboxylates. rsc.orgbath.ac.uk |

| Pyrrole-Carboxamide Moiety | Acts as a primary hydrogen-bond donor for anion recognition. | The N-H groups of both the pyrrole and the amide are essential for effective anion binding. |

| Connectivity of Amide Linkage | Alters the geometry and electronic properties of the binding site, influencing selectivity. | Reversing the amide linkage can switch the receptor's preference for different anions. rsc.org |

| Substituents on the Pyrrole Ring | Modulates the acidity and steric accessibility of the pyrrole N-H group. | Can enhance or reduce the binding affinity for specific anions. |

Sorbent Materials for Analytical Chemistry

In the field of analytical chemistry, there is a constant need for new materials that can selectively extract and preconcentrate target analytes from complex matrices. This compound derivatives, particularly in their polymerized form, have emerged as promising sorbent materials for this purpose.

A notable example is the development of poly(pyrrole-1-carboxylic acid) as a novel sorbent for the solid-phase extraction (SPE) of heavy metals and rare earth elements from aqueous samples. nih.govacs.orgresearchgate.net This material is synthesized by the polymerization of the pyrrole-1-carboxylic acid monomer. nih.govacs.org The resulting polymer possesses a high density of carboxylic acid functional groups, which act as effective chelating sites for metal ions.

The application of poly(pyrrole-1-carboxylic acid) in analytical chemistry involves its use as a stationary phase in SPE cartridges or as a dispersed sorbent in dispersive solid-phase extraction (d-SPE). The mechanism of extraction is typically based on the pH-dependent interaction between the carboxylate groups on the polymer and the metal ions in the sample. At an appropriate pH, the carboxyl groups are deprotonated and can form stable complexes with the metal ions, thus removing them from the solution. The adsorbed metals can then be eluted with an acidic solution, which protonates the carboxyl groups and releases the metal ions for subsequent analysis by techniques such as inductively coupled plasma-mass spectrometry (ICP-MS). nih.govacs.org

Key research findings on the use of poly(pyrrole-1-carboxylic acid) as a sorbent material include:

High Sorption Capacity: The polymer exhibits a high affinity and capacity for a range of metal ions, including heavy metals like lead, cadmium, and chromium, as well as rare earth elements. nih.govacs.org